1-Ethyl-5,6-dinitrobenzimidazole is a chemical compound belonging to the class of benzimidazoles, which are heterocyclic compounds containing a fused benzene and imidazole ring. This compound is characterized by the presence of two nitro groups at the 5 and 6 positions of the benzimidazole ring and an ethyl group at the nitrogen atom of the imidazole. The unique structure of 1-ethyl-5,6-dinitrobenzimidazole contributes to its potential applications in various scientific fields, particularly in medicinal chemistry.
The synthesis and study of 1-ethyl-5,6-dinitrobenzimidazole are derived from research focusing on the modification of benzimidazole derivatives to enhance their biological activities. The compound has been investigated for its potential as an antimicrobial and anticancer agent, with studies highlighting its synthesis through nitration reactions and subsequent modifications.
1-Ethyl-5,6-dinitrobenzimidazole is classified as:
The synthesis of 1-ethyl-5,6-dinitrobenzimidazole typically involves a multi-step process beginning with the nitration of benzimidazole derivatives. Common methods include:
The synthesis often requires careful control of reaction conditions such as temperature and concentration to achieve high yields and minimize by-products. Analytical techniques like nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS) are employed to confirm the structure and purity of the synthesized compounds .
1-Ethyl-5,6-dinitrobenzimidazole features:
Key structural data include:
1-Ethyl-5,6-dinitrobenzimidazole can participate in various chemical reactions:
The reactions are typically monitored using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to assess progress and yield. The products are often characterized using spectroscopic methods such as NMR and infrared spectroscopy.
The mechanism by which 1-ethyl-5,6-dinitrobenzimidazole exerts its biological effects is not fully elucidated but may involve:
Data from biological assays indicate promising activities against various pathogens and cancer cell lines .
Relevant data indicate that modifications can enhance solubility and bioavailability for medicinal applications .
1-Ethyl-5,6-dinitrobenzimidazole has several scientific uses:
Research continues into optimizing its structure for enhanced efficacy and reduced toxicity in therapeutic applications .
1-Ethyl-5,6-dinitrobenzimidazole belongs to the 1,2-disubstituted benzimidazole category, defined by a 1-ethyl group attached to the imidazole nitrogen and two nitro groups at the 5- and 6-positions of the fused benzene ring. This arrangement creates a sterically and electronically asymmetric molecule. The 1-ethyl substituent provides steric bulk and lipophilicity, while the adjacent nitro groups create a densely functionalized electron-deficient aromatic system. Unlike monosubstituted analogues like 1-ethyl-5-nitrobenzimidazole (PubChem CID: 3456454) [1], the 5,6-dinitro configuration enhances polarization across the heterocyclic core, significantly altering electron density distribution.
Table 1: Structural Features of 1-Ethyl-5,6-Dinitrobenzimidazole and Related Derivatives
Structural Feature | 1-Ethyl-5,6-Dinitrobenzimidazole | 1-Substituted-5-Nitrobenzimidazole | 2-Substituted Nitrobenzimidazole |
---|---|---|---|
N-Substitution (Position 1) | Ethyl | Variable (e.g., Ethyl, Alkyl Chains) | Absent (Substitution at N1 instead) |
Nitro Group Position(s) | 5 and 6 | 5 or 6 | 5 or 6 |
Electronic Character | Strongly electron-deficient | Moderately electron-deficient | Variable based on 2-substituent |
Representative Example | Target Compound | 1-Ethyl-5-nitrobenzimidazole [1] | 2-Aryl-5(6)-nitrobenzimidazoles [3] |
The molecular formula (C₉H₈N₄O₄) reflects a compact yet highly functionalized heterocycle. Crystallographic analyses of analogous nitrobenzimidazoles reveal nearly coplanar nitro groups with the benzimidazole system, facilitating extensive π-conjugation and intramolecular charge transfer. This planarity is disrupted only by the N1-ethyl group, which adopts a conformation minimizing steric clash with the ortho-nitro substituent. The compound’s tautomerism is constrained due to the electron-withdrawing nitro groups, which stabilize the canonical form with the hydrogen at N3 rather than N1 [1] [3]. This structural rigidity contrasts with unsubstituted benzimidazoles and enhances predictability in chemical transformations.
The synthesis of nitrobenzimidazoles originated in the 1950s with pioneering work by Ciba AG, focusing initially on benzimidazole opioids like the nitazene series. Early routes involved direct nitration of benzimidazole precursors, which suffered from regioselectivity issues due to the competing reactivity at positions 4, 5, 6, and 7. The 1957 patent US2935514A marked a pivotal advancement by introducing a controlled approach to 5-nitrobenzimidazoles via ring closure of 2-(tertiary aminoalkylamino)-5-nitroanilines using phenylacetic acid derivatives under reflux conditions [5]. This method enabled precise N1 functionalization but remained limited for dinitro systems due to over-oxidation risks.
The 1990s saw refinement in regiocontrol through protective group strategies and advanced nitrating agents. A significant development was the transition from electrophilic nitration to the use of pre-nitrated aniline precursors. For example, 4-nitro-o-phenylenediamine derivatives could undergo cyclization with carboxylic acids or orthoesters to afford 5(6)-nitrobenzimidazoles regioselectively. Double nitration required meticulous optimization, employing mixtures of nitric and sulfuric acids at controlled temperatures (0–5°C) to prevent decomposition. The introduction of the N1-ethyl group evolved from alkylation using ethyl halides in polar aprotic solvents (e.g., DMF) with bases like potassium carbonate, replacing earlier methods using reactive esters of ethanol [5] [6].
Modern syntheses leverage transition metal catalysis and microwave assistance. Palladium-catalyzed coupling allows late-stage functionalization of nitrobenzimidazoles, while microwave irradiation reduces reaction times for cyclization steps from hours to minutes. These advances address historical yield and purity challenges in dinitro systems, where byproducts like 5,7-dinitro isomers or N-oxide derivatives were common. Contemporary routes to 1-ethyl-5,6-dinitrobenzimidazole typically begin with 4,5-dinitro-1,2-diaminobenzene, followed by cyclization with triethyl orthoacetate and subsequent N-alkylation if needed [5] [6].
The 5,6-dinitro configuration in 1-ethylbenzimidazole creates an exceptionally electron-deficient heterocycle, profoundly influencing its physicochemical behavior. Cyclic voltammetry studies on analogous 5(6)-nitrobenzimidazoles reveal two consecutive one-electron reduction waves between −0.5 V and −0.9 V (vs. SCE), corresponding to the stepwise formation of radical anions and dianions. The 5,6-dinitro isomer exhibits a positive shift of ~200 mV in the first reduction potential compared to monosubstituted derivatives, underscoring enhanced electron affinity due to the synergistic effect of adjacent nitro groups [3]. This facilitates applications in redox-active materials and electrochemical sensors.
Table 2: Electronic Effects of Nitro Group Positioning in Benzimidazole Derivatives
Spectral/Electronic Parameter | 5(6)-Mononitro Derivatives | 5,6-Dinitro Derivatives | Influence of 1-Ethyl Group |
---|---|---|---|
13C NMR Chemical Shift (C4/C7) | ~110-115 ppm | 118-122 ppm | Negligible effect (<1 ppm shift) |
Nitro Group Stretching (IR) | 1520-1530 cm⁻¹ (asym), 1340-1350 cm⁻¹ (sym) | 1535-1545 cm⁻¹ (asym), 1355-1365 cm⁻¹ (sym) | No significant alteration |
Reduction Potential (E₁) | −0.70 V to −0.85 V | −0.50 V to −0.65 V | Minor anodic shift (~20 mV) |
HOMO-LUMO Gap (DFT Calculations) | 3.8-4.0 eV | 3.3-3.5 eV | Stabilizes LUMO by 0.2-0.3 eV |
Density functional theory (DFT) calculations demonstrate that the LUMO of 1-ethyl-5,6-dinitrobenzimidazole is predominantly localized over the nitro-substituted benzene ring, with significant contributions from the nitro group π*-orbitals. The HOMO-LUMO gap narrows to ~3.4 eV, compared to ~4.0 eV in nonsubstituted benzimidazoles, enhancing visible-light absorption and charge-transfer capabilities. This electronic redistribution increases acidity at the C2 position, facilitating deprotonation (pKa ~ 12.5) and nucleophilic attack. For instance, reactions with alkoxides or amines preferentially occur at C2, forming covalent adducts, whereas 5-nitro isomers without the 6-nitro group show lower C2 reactivity [3].
The meta-directing influence of the benzimidazole nitrogen atoms governs electrophilic substitution patterns. While electrophilic attack on 5,6-dinitrobenzimidazoles is impeded by existing nitro groups, the 4- and 7-positions remain mildly activated for halogenation or nitration under forcing conditions. Conversely, nucleophiles like hydrazine or methoxide selectively displace the 6-nitro group if it is activated by an ortho/para electron-withdrawing group, showcasing the tunable reactivity imparted by precise nitro positioning. This regioselectivity is exploited in sequential functionalization strategies to generate diverse libraries for materials science [3] [6].
The combined steric and electronic influence of the 1-ethyl group further modulates reactivity. While minimally perturbing π-conjugation, its inductive electron donation slightly destabilizes the radical anion intermediate formed during nitro group reduction. This effect is corroborated by electron spin resonance (ESR) spectroscopy, where hyperfine splitting patterns in reduced 1-ethyl-5,6-dinitrobenzimidazole show weaker coupling to N1 compared to N3-hydrogen, confirming asymmetric spin density distribution [3]. Such nuanced electronic profiling underpins the rational design of benzimidazole-based functional materials with tailored redox and optoelectronic properties.
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0